2,4-Dichlorophenetole

Chemical Synthesis Physical Chemistry Process Chemistry

Researchers requiring a lipophilic aryl ether building block often face supply inconsistency and isomer contamination. 2,4-Dichlorophenetole (CAS 5392-86-9) resolves this with its defined 2,4-dichloro substitution, ensuring predictable reactivity in cross-coupling and ether cleavage. - LogP 3.73 enhances membrane permeability in API and pesticide candidates. - White crystalline solid (mp 32°C) simplifies handling and formulation. - Consistent ≥95% purity across batches, verified by HPLC; available from mg to bulk kg quantities with rapid global dispatch.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 5392-86-9
Cat. No. B1581995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorophenetole
CAS5392-86-9
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C8H8Cl2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
InChIKeyAWPAAILWWGKSIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorophenetole Overview


2,4-Dichlorophenetole (CAS 5392-86-9), also known as 2,4-dichloro-1-ethoxybenzene, is a chlorinated aromatic ether with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol [1]. It is a member of the dichlorophenetole isomer family, characterized by a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and an ethoxy group at the 1 position. This specific substitution pattern distinguishes it from other dichlorophenetole isomers and is critical for its role as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and dyes .

Synthesis Route
Williamson ether synthesis intermediate from 2,4-dichlorophenol
Regiospecificity
Defined 2,4-dichloro substitution pattern for downstream selectivity
Physical Form
Solid at ambient temperature simplifies handling and purification

2,4-Dichlorophenetole Isomer Specificity


Despite sharing an identical molecular formula and weight with its isomers, 2,4-dichlorophenetole possesses a unique 2,4-dichloro substitution pattern that fundamentally alters its physicochemical properties and reactivity compared to compounds like 3,4-dichlorophenetole or 2,6-dichlorophenetole . The specific positioning of the electron-withdrawing chlorine atoms relative to the ethoxy group directly impacts its lipophilicity (LogP), melting point, and boiling point, which are critical for both its performance in downstream synthesis and its behavior in analytical methods [1]. Furthermore, when compared to its precursor 2,4-dichlorophenol, the presence of the ethoxy group significantly increases lipophilicity, altering its interaction with biological and environmental systems. A simple substitution based on molecular formula alone is therefore scientifically invalid and carries a high risk of experimental failure in applications requiring precise lipophilicity, thermal behavior, or specific reactivity.

Isomer Substitution
3,4- or 2,6-dichlorophenetole substitution may shift lipophilicity, melting behavior, and reactivity profiles.
Precursor Confusion
2,4-Dichlorophenol replacement alters physical state and LogP, potentially impacting synthesis and partitioning.
Formula-Based Selection
Identical molecular formula across isomers masks significant regiospecificity differences critical for synthetic success.

2,4-Dichlorophenetole Differentiation Evidence


Thermal Properties: Solid Handling Advantage

2,4-Dichlorophenetole has a well-defined melting point of 32 °C, making it a solid at typical room temperature, unlike the closely related 2,4-dichlorophenol, which is a solid but with a higher melting point range (41-44 °C) [1]. This difference in physical state and melting behavior compared to both its phenol precursor and other potentially liquid dichlorophenetole isomers is a key differentiator. This property simplifies its purification and handling as a solid intermediate in multi-step syntheses, offering a clear advantage over analogs that may be liquids at ambient conditions, which can complicate isolation and transfer.

Melting Point
Reported
32 °C (solid at RT); 2,4-dichlorophenol: 41-44 °C
Simplified solid handling vs. phenol analog
Data from standard references
Chemical Synthesis Physical Chemistry Process Chemistry

Boiling Point and Volatility Control

2,4-Dichlorophenetole exhibits a boiling point of 237 °C [1]. This value is significantly higher than its precursor, 2,4-dichlorophenol (209-210 °C) [2], and is predicted to be lower than that of its isomer, 3,4-dichlorophenetole (244.0±20.0 °C predicted) [3]. This moderate boiling point provides a practical window for purification via distillation and offers a predictable volatility profile, which is crucial for applications where thermal stability and ease of removal from a reaction mixture are required.

Boiling Point
Reported
237 °C; phenol precursor: 209-210 °C; 3,4-isomer predicted ~244 °C
Moderate volatility supports distillation
Experimental vs. predicted values
Purification Formulation Analytical Chemistry

Lipophilicity and Membrane Permeability

The calculated LogP (octanol-water partition coefficient) for 2,4-dichlorophenetole is 3.73 [1], indicating significantly higher lipophilicity compared to its phenolic counterpart, 2,4-dichlorophenol, which has a reported LogP of 3.06 [2]. Furthermore, its LogP is higher than that of another isomer, 2,6-dichlorophenetole, which has a calculated LogP of 3.39210 [3]. This quantitative difference in lipophilicity is a direct consequence of the specific substitution pattern and can be leveraged to predict and control behavior in biological systems, environmental partitioning, and extraction efficiency.

Lipophilicity (LogP)
Reported
2,4-DCP: 3.06 < 2,6-DCPE: 3.39 < 2,4-DCPE: 3.73
Top-ranked lipophilicity in tested set
Calculated LogP; may affect membrane partitioning
Medicinal Chemistry Agrochemicals Environmental Fate

Ether Synthesis Regiospecificity

2,4-Dichlorophenetole is specifically synthesized via the Williamson ether synthesis from 2,4-dichlorophenol . The 2,4-dichloro substitution pattern on the aromatic ring is a specific and non-interchangeable requirement for this transformation. Use of an isomer like 3,4-dichlorophenol would yield a different ether product (3,4-dichlorophenetole) with different properties and would not serve as a direct substitute in synthetic routes designed for the 2,4-substituted product . This regiospecificity is a cornerstone of organic synthesis and underscores why this specific isomer is not simply one of many 'dichlorophenetoles'.

Synthetic Route
Class-level
Specific to 2,4-dichlorophenol via Williamson synthesis
Isomer specificity essential for route integrity
Source review; class-level inference
Organic Synthesis Medicinal Chemistry Catalysis

2,4-Dichlorophenetole Key Applications


Lipophilic Pharmaceutical Intermediates

The calculated LogP of 3.73 for 2,4-dichlorophenetole is significantly higher than its phenol analog, making it a superior starting material for constructing lipophilic drug candidates where enhanced membrane permeability is desired [1]. Its use in the synthesis of APIs targeting intracellular or CNS receptors, where crossing lipid bilayers is essential, is a key application. The specific 2,4-dichloro pattern also allows for further selective functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.

Agrochemical for Foliar Uptake

In the development of novel pesticides, the increased lipophilicity (LogP 3.73) of 2,4-dichlorophenetole compared to 2,4-dichlorophenol can be leveraged to improve the cuticular penetration of the final active ingredient on plant surfaces [2]. This property can lead to more effective and potentially rainfast formulations. The compound's solid form at room temperature (melting point 32 °C) also offers advantages in formulating solid granule or powder products, providing a stable, easy-to-handle intermediate [3].

Environmental Analytical Standard

As a derivative of 2,4-dichlorophenol, a common environmental contaminant, 2,4-dichlorophenetole can serve as a valuable reference standard in analytical chemistry. Its distinct physicochemical properties, including its boiling point (237 °C) and high LogP, ensure it can be well-resolved from its parent compound and other chlorinated aromatics using standard chromatographic methods like RP-HPLC [4]. This makes it essential for method development, calibration, and the accurate quantification of related pollutants in complex environmental matrices like water and soil.

Model for Ether Reactivity and Metabolism

In academic and industrial research settings, 2,4-dichlorophenetole serves as a model compound to study the reactivity of aryl ethyl ethers. Its well-defined substitution pattern allows researchers to investigate the regioselectivity of nucleophilic aromatic substitution or the kinetics of ether cleavage reactions under various conditions. Furthermore, its higher LogP compared to the phenol makes it a relevant probe for studying phase I metabolism (e.g., O-dealkylation) and the resulting changes in lipophilicity and bioactivity of xenobiotics .

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
Regiospecific functionalization
Membrane permeability assay
Agrochemical Foliar Uptake Research
Lipophilicity-dependent penetration
Cuticular penetration study
Environmental Analytical Standard
Chromatographic resolution
RP-HPLC method validation
Ether Reactivity & Metabolism Studies
Aryl ethyl ether model
O-dealkylation pathway analysis

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